molecular formula C19H15ClN2O B12889945 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole CAS No. 852955-92-1

1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole

Cat. No.: B12889945
CAS No.: 852955-92-1
M. Wt: 322.8 g/mol
InChI Key: FHZPCMNEPNOMLI-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure with a benzyl group, a chlorine atom, and a methylfuran moiety, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives to form the benzimidazole core.

    Introduction of the Chlorine Atom: Chlorination of the benzimidazole core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

    Incorporation of the Methylfuran Moiety: The final step involves the coupling of the methylfuran group to the benzimidazole core, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom or reduction of the furan ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.

    Coupling Reactions:

Scientific Research Applications

1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The chlorine atom and methylfuran moiety enhance its binding affinity and selectivity. The compound may interfere with DNA synthesis, protein function, or cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:

Properties

CAS No.

852955-92-1

Molecular Formula

C19H15ClN2O

Molecular Weight

322.8 g/mol

IUPAC Name

1-benzyl-5-chloro-2-(5-methylfuran-2-yl)benzimidazole

InChI

InChI=1S/C19H15ClN2O/c1-13-7-10-18(23-13)19-21-16-11-15(20)8-9-17(16)22(19)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3

InChI Key

FHZPCMNEPNOMLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)Cl

Origin of Product

United States

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